Flufenacet oxalate

Catalog No.
S650731
CAS No.
201668-31-7
M.F
C11H12FNO3
M. Wt
225.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flufenacet oxalate

CAS Number

201668-31-7

Product Name

Flufenacet oxalate

IUPAC Name

2-(4-fluoro-N-propan-2-ylanilino)-2-oxoacetic acid

Molecular Formula

C11H12FNO3

Molecular Weight

225.22 g/mol

InChI

InChI=1S/C11H12FNO3/c1-7(2)13(10(14)11(15)16)9-5-3-8(12)4-6-9/h3-7H,1-2H3,(H,15,16)

InChI Key

FFKNXXCOXIZLJD-UHFFFAOYSA-N

SMILES

CC(C)N(C1=CC=C(C=C1)F)C(=O)C(=O)O

Synonyms

Flufenacet oxalate, N-(4-Fluorophenyl)-N-(1-methylethyl)oxalamic acid

Canonical SMILES

CC(C)N(C1=CC=C(C=C1)F)C(=O)C(=O)O

Mode of Action

Flufenacet oxalate acts by inhibiting Complex III (cytochrome bc1 complex) in the mitochondrial electron transport chain of susceptible plants. This disrupts cellular respiration, ultimately leading to the death of the plant. Understanding this specific mode of action allows researchers to study its effects on various aspects of plant physiology and metabolism. Source: [Flufenacet - Herbicide Mode of Action: ]

Herbicide Resistance Research

Flufenacet oxalate is a valuable tool in research on herbicide resistance in weeds. Studying the development of resistance to this herbicide helps scientists understand the underlying mechanisms and develop strategies to manage resistant weed populations. This knowledge is crucial for maintaining the effectiveness of herbicides in agricultural practices. Source: [Mechanism of Resistance to Flufenacet and Prometryn in Amaranthus palmeri: )]

Plant-Microbe Interactions

Flufenacet oxalate can be used to study the complex interactions between plants and microbes in the soil. By selectively targeting weeds, it allows researchers to investigate the effects of specific plant species on the surrounding microbial community and vice versa. This research contributes to a better understanding of the ecology and functioning of soil ecosystems. Source: [Flufenacet-mediated changes in soil microbial communities and metabolic profiles: )]

Flufenacet oxalate is a chemical compound classified as a selective herbicide, primarily used in agricultural applications for weed control. Its chemical structure is characterized by the formula C11H12FNO3C_{11}H_{12}FNO_3, indicating the presence of a fluorophenyl group and an amino group. This compound is derived from flufenacet, which is known for its efficacy against various broadleaf and grassy weeds. Flufenacet oxalate acts by inhibiting the biosynthesis of very long-chain fatty acids, which are essential for plant growth and development .

Flufenacet oxalate is considered to be moderately toxic. Standard safety precautions should be followed when handling the compound, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respirator if needed [].

Typical of herbicides. Its primary mode of action involves the inhibition of fatty acid biosynthesis, particularly affecting the elongation process. The compound can also hydrolyze under certain conditions, although it exhibits stability in both aerobic and anaerobic soil environments . The degradation products of flufenacet oxalate include several metabolites that may retain some herbicidal activity, necessitating careful monitoring in agricultural settings .

The synthesis of flufenacet oxalate typically involves multi-step organic reactions. A common method includes the reaction between 2-methylsulfonyl-5-trifluoromethyl-1,3,4-thiadiazole and an appropriate amine derivative. The process often requires careful control of reaction conditions to ensure high yields and purity of the final product. Specific synthetic routes may vary depending on the desired characteristics of the herbicide formulation .

Flufenacet oxalate is primarily utilized in agriculture as a selective herbicide for controlling a variety of weeds in crops such as corn and soybeans. Its effectiveness against both broadleaf and grassy weeds makes it a versatile tool for farmers looking to enhance crop yields while minimizing competition from unwanted vegetation . Additionally, its application extends to non-crop areas where weed control is necessary.

Research on flufenacet oxalate has highlighted its interactions with various biological systems. Studies indicate that flufenacet can affect metabolic pathways in both target and non-target organisms. For instance, its metabolites have been shown to induce neurotoxic effects in laboratory animals at certain concentrations . Furthermore, the compound's potential role as an endocrine disruptor has been suggested based on observed effects in animal studies, warranting further investigation into its long-term ecological impacts .

Flufenacet oxalate shares structural and functional similarities with several other herbicides. Below is a comparison with notable compounds:

Compound NameChemical FormulaMode of ActionUnique Features
FlufenacetC14H13F4N3O2SC_{14}H_{13}F_4N_3O_2SInhibition of fatty acid biosynthesisBroad-spectrum efficacy
PendimethalinC12H15NC_{12}H_{15}NInhibition of cell divisionPre-emergent herbicide
MetolachlorC15H18ClNC_{15}H_{18}ClNInhibition of lipid synthesisSelective towards grass weeds
Dimethenamid-PC14H18N2OC_{14}H_{18}N_2OInhibition of seed germinationEffective against annual grasses

Uniqueness: Flufenacet oxalate's unique fluorinated structure contributes to its specific mode of action against fatty acid biosynthesis, distinguishing it from other herbicides that may target different metabolic pathways or processes.

XLogP3

2.1

UNII

MHK948F670

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

201668-31-7

Wikipedia

Flufenacet oxalate

Use Classification

Pesticides -> Herbicides -> Amide herbicides -> Anilide herbicides -> Transformation products
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Last modified: 08-15-2023

Explore Compound Types